CYP2C9 Inhibition Potency (Ki) of Sulfaphenazole vs. Seven Other Sulfonamides in Human Liver Microsomes
Sulfaphenazole demonstrates the highest CYP2C9 inhibitory potency among eight structurally related sulfonamides tested in human liver microsomes [1]. Its Ki value is at least 167-fold lower (more potent) than the next most potent comparators, sulfadiazine and sulfamethizole [1].
| Evidence Dimension | CYP2C9 Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | ~0.3 μM |
| Comparator Or Baseline | Sulfadiazine: ~50 μM; Sulfamethizole: ~50 μM; Sulfamethoxazole, Sulfapyridine, Sulfadimethoxine, Sulfisoxazole, Sulfamonomethoxine: Ki values were all substantially higher, with the study concluding sulfaphenazole's effect was 'greatest among the eight sulfonamides examined' [1]. |
| Quantified Difference | ≥167-fold lower Ki (more potent) compared to sulfadiazine and sulfamethizole. |
| Conditions | Inhibition of tolbutamide hydroxylation in human liver microsomes. |
Why This Matters
This superior potency enables the use of lower, more selective concentrations of sulfaphenazole, minimizing the risk of off-target inhibition and non-specific effects in complex biological systems.
- [1] Komatsu K, Ito K, Nakajima Y, Kanamitsu S, Imaoka S, Funae Y, Green CE, Tyson CA, Shimada N, Sugiyama Y. Prediction of in Vivo Drug-Drug Interactions between Tolbutamide and Various Sulfonamides in Humans Based on in Vitro Experiments. Drug Metab Dispos. 2000 Apr;28(4):475-81. PMID: 10725316. View Source
